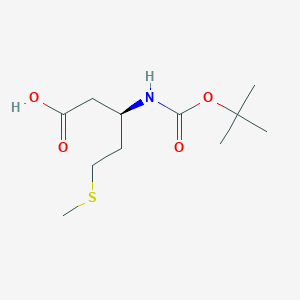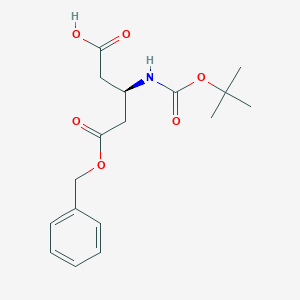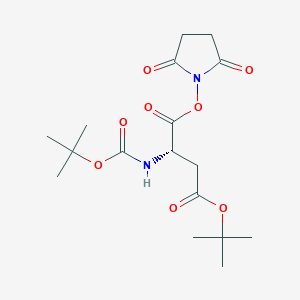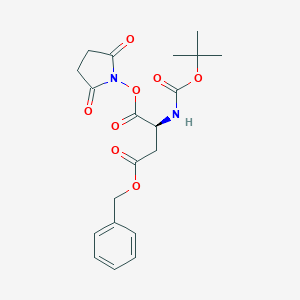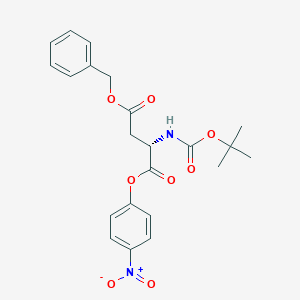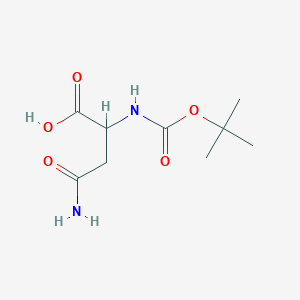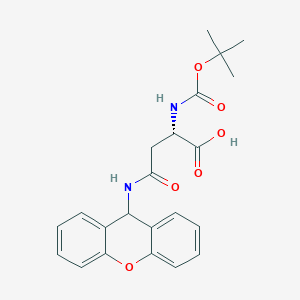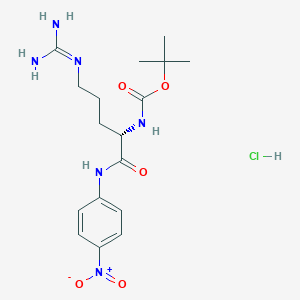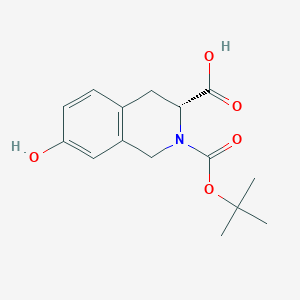
Ácido (R)-2-(terc-butoxicarbonil)-7-hidroxi-1,2,3,4-tetrahidroisoquinolina-3-carboxílico
Descripción general
Descripción
(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, also known as (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293,32 g/mole. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
BOC-7-HIDROXI-D-TIC-OH: Aplicaciones de investigación científica:
Antagonistas del receptor κ de opioides
BOC-7-HIDROXI-D-TIC-OH se utiliza principalmente como intermedio en la síntesis de antagonistas del receptor κ de opioides altamente potentes y selectivos. Estos antagonistas son importantes en el campo del manejo del dolor y la terapia de la adicción, ya que pueden modular los efectos de los opioides sin producir los efectos secundarios típicos asociados con el uso de opioides .
Mecanismo De Acción
Target of Action
The primary target of BOC-7-HYDROXY-D-TIC-OH is the opioid κ receptor . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The κ opioid receptor is one of the four related receptors that bind opioid-like compounds in the brain and are responsible for mediating the effects of these compounds. These effects include analgesia, sedation, and mood changes.
Mode of Action
BOC-7-HYDROXY-D-TIC-OH interacts with its target, the opioid κ receptor, as an antagonist . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, BOC-7-HYDROXY-D-TIC-OH binds to the opioid κ receptor and blocks its action, preventing the receptor’s normal interaction with its natural ligands.
Pharmacokinetics
The compound’s properties such as its predicted boiling point of 4967±450 °C and predicted density of 1.302±0.06 g/cm3 may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of BOC-7-HYDROXY-D-TIC-OH. For instance, the compound’s storage temperature is recommended to be sealed in dry, 2-8°C , suggesting that temperature and humidity could affect its stability. Furthermore, individual factors such as a person’s genetic makeup, health status, and other factors could influence how BOC-7-HYDROXY-D-TIC-OH acts in the body.
Propiedades
IUPAC Name |
(3R)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYIVHWYSNWCSX-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426775 | |
| Record name | (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214630-00-9 | |
| Record name | (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the improved synthesis method for (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid described in the paper?
A: The paper describes a modified Pictet-Spengler reaction that significantly improves the yield and enantiomeric excess of (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [] This modified approach achieves a 95% yield with minimal racemization (≤7%). Furthermore, recrystallization further enhances the enantiomeric excess to 99.4%. This improved synthesis offers a more efficient and enantioselective method for obtaining this valuable chiral building block, which is particularly important for pharmaceutical applications where high enantiomeric purity is often crucial. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


